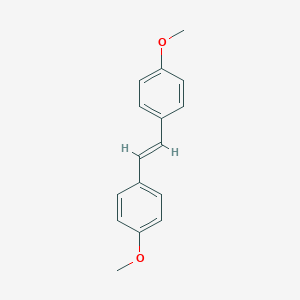

4,4'-Dimethoxystilbene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4192. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWFCZIEFIQKRV-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337089 | |

| Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15638-14-9, 4705-34-4 | |

| Record name | Photoanethole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015638149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bianisal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,p'-dimethoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOTOANETHOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AME9HMB99F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dimethoxystilbene: Chemical and Physical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and biological activities of 4,4'-dimethoxystilbene. The information is curated to be a valuable resource for researchers and professionals involved in chemical synthesis and drug discovery.

Core Chemical and Physical Properties

This compound exists as two geometric isomers, cis (Z) and trans (E). The trans isomer is generally more stable and more commonly studied. The properties of both isomers are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties of trans-4,4'-Dimethoxystilbene

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₂ | [1][2][3] |

| Molecular Weight | 240.30 g/mol | [1][3][4] |

| Appearance | White to gray or brown solid, glistening flakes | [1][2] |

| Melting Point | 212-215 °C | [1][5] |

| Boiling Point | 391.3 ± 11.0 °C at 760 mmHg | [1][2] |

| Solubility | Soluble in ethers and alcohols; practically insoluble in water. | [1][6] |

| Density | 1.089 g/cm³ | [2] |

| Refractive Index | 1.615 | [2] |

| Flash Point | 159.3 °C | [2] |

| CAS Number | 4705-34-4 | [2][3] |

Table 2: Physical and Chemical Properties of cis-4,4'-Dimethoxystilbene

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₂ | [7] |

| Molecular Weight | 240.30 g/mol | [7] |

| Melting Point | 34-35 °C | [7] |

| Boiling Point | 140 °C at 0.1 Torr | [7] |

| CAS Number | 2510-75-0 | [7] |

Spectroscopic Data

Table 3: ¹H and ¹³C NMR Data for trans-4-Methoxystilbene (CDCl₃, 500 MHz)

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| 7.36 | d | 7.4 | 2H, Ar-H | |

| 7.33 | d | 8.7 | 2H, Ar-H | |

| 7.26-7.22 | m | 2H, Ar-H | ||

| 7.13-7.09 | m | 1H, Ar-H | ||

| 6.94 | d | 16.3 | 1H, =CH | |

| 6.84 | d | 16.3 | 1H, =CH | |

| 6.76 | d | 8.7 | 2H, Ar-H | |

| 3.71 | s | 3H, -OCH₃ | ||

| ¹³C NMR | δ (ppm) | Assignment | ||

| 159.2 | C-OCH₃ | |||

| 137.7 | Ar-C | |||

| 130.1 | Ar-C | |||

| 128.7 | Ar-CH | |||

| 128.1 | Ar-CH | |||

| 127.6 | Ar-CH | |||

| 127.1 | =CH | |||

| 126.6 | Ar-CH | |||

| 126.2 | =CH | |||

| 114.1 | Ar-CH | |||

| 55.2 | -OCH₃ |

Reference for Table 3:[8]

Note: For trans-4,4'-dimethoxystilbene, the ¹H NMR spectrum would be expected to be simpler due to the molecule's symmetry. The aromatic protons would likely appear as two doublets, and the vinyl protons as a singlet. The methoxy protons would give a single sharp peak.

FTIR Spectroscopy: The FTIR spectrum of trans-stilbene shows a characteristic peak around 960 cm⁻¹ corresponding to the out-of-plane C-H bending of the trans double bond.[9] For this compound, one would also expect to see strong C-O stretching bands for the methoxy groups, typically in the region of 1250-1000 cm⁻¹.

UV-Vis Spectroscopy: trans-Stilbenes are known to have strong UV absorption. For comparison, trans-resveratrol, a related stilbenoid, exhibits a maximum absorbance at approximately 308 nm.[10] The extended conjugation in this compound would likely result in a λmax in a similar region.

Experimental Protocols

Synthesis of trans-4,4'-Dimethoxystilbene via Wittig Reaction

This protocol is a representative example based on the general principles of the Wittig reaction for stilbene synthesis.

Materials:

-

4-Methoxybenzyltriphenylphosphonium chloride

-

4-Methoxybenzaldehyde

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Ylide Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous methanol.

-

To this stirring solution, add sodium methoxide (1.1 equivalents) portion-wise at room temperature. Stir the resulting mixture for 1 hour. The formation of the ylide is often indicated by a distinct color change.

-

Aldehyde Addition: Dissolve 4-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the ylide solution via a dropping funnel.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Workup: Upon completion, quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to yield pure trans-4,4'-dimethoxystilbene as a crystalline solid.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Antiproliferative Activity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and determine the cell density using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include wells with medium alone (blank) and medium with 0.1% DMSO (vehicle control).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Biological Activity and Signaling Pathways

Stilbene derivatives, including this compound, have garnered significant interest for their potential anticancer properties.[7] These compounds can influence multiple cellular processes, leading to the inhibition of cancer cell growth and induction of cell death. The primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Stilbenoids have been shown to exert their anticancer effects by:

-

Inducing Apoptosis: This is achieved through the activation of caspases and modulation of the Bcl-2 family of proteins, leading to programmed cell death.[4][6]

-

Promoting Cell Cycle Arrest: Stilbenes can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing.[11]

-

Modulating Signaling Pathways: Key pathways such as the p53 tumor suppressor pathway and the PI3K/Akt survival pathway are often targeted by stilbene derivatives.[6][12]

A related compound, 4,4'-dimethoxychalcone, has been shown to induce ferroptosis, a form of iron-dependent cell death, by activating the Keap1/Nrf2/HMOX1 pathway.[13] This suggests that this compound may also engage in similar or related mechanisms.

Caption: Key signaling pathways modulated by stilbene derivatives in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Imaging Flow Cytometric Analysis of Stilbene-Dependent Apoptosis in Drug Resistant Human Leukemic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stilbene Treatment Reduces Stemness Features in Human Lung Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (E)-4,4'-Dimethoxystilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4,4'-Dimethoxystilbene, a derivative of stilbene, is a molecule of significant interest in various fields of chemical and pharmaceutical research. Its structural similarity to biologically active compounds, such as resveratrol, has prompted investigations into its potential therapeutic properties. The synthesis of this symmetrical stilbene derivative can be accomplished through several established organic reactions. This technical guide provides a comprehensive overview of the primary synthetic pathways, including detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the efficient and effective production of (E)-4,4'-dimethoxystilbene.

Core Synthesis Pathways

The synthesis of (E)-4,4'-dimethoxystilbene is predominantly achieved through four key reactions: the Wittig reaction, the Heck reaction, the McMurry reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. Each method offers distinct advantages and is suited to different laboratory capabilities and starting material availability.

The Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide.[1][2] For the synthesis of (E)-4,4'-dimethoxystilbene, this involves the reaction of 4-methoxybenzaldehyde with the ylide generated from 4-methoxybenzyltriphenylphosphonium chloride.[1]

Experimental Protocol: Wittig Synthesis of (E)-4,4'-Dimethoxystilbene

Materials:

-

4-Methoxybenzyltriphenylphosphonium chloride

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Sodium methoxide (NaOMe) or Sodium hydroxide (NaOH)[2]

-

Anhydrous Methanol (MeOH) or Dichloromethane (CH₂Cl₂)[2]

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Ylide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-methoxybenzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous methanol. To this suspension, add sodium methoxide (1.1 equivalents) and stir the mixture at room temperature for 1 hour. The formation of the ylide is typically indicated by a color change to orange-red.[1][2]

-

Aldehyde Addition: Dissolve 4-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the ylide solution.[1]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Reduce the volume of methanol using a rotary evaporator. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with water and then with brine.[1]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate (E)-4,4'-dimethoxystilbene.[1]

Quantitative Data for Wittig Synthesis

| Parameter | Value/Range |

| Typical Yield | 60-85%[1] |

| Reactant Ratio | 1.1 : 1 (Ylide precursor : Aldehyde)[1] |

| Reaction Time | 2-4 hours[2] |

| Reaction Temperature | Room Temperature[1] |

Wittig Reaction Pathway

Caption: The Wittig reaction pathway for (E)-4,4'-dimethoxystilbene synthesis.

The Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] For the synthesis of (E)-4,4'-dimethoxystilbene, this can be achieved by coupling 4-iodoanisole with 4-methoxystyrene.

Experimental Protocol: Heck Synthesis of (E)-4,4'-Dimethoxystilbene

Materials:

-

4-Iodoanisole

-

4-Methoxystyrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) (or other suitable ligand)

-

Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)[3]

-

Solvent (e.g., DMF, EtOH/H₂O)[4]

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a reaction vessel, combine 4-iodoanisole (1.0 equivalent), 4-methoxystyrene (1.1-1.5 equivalents), palladium(II) acetate (e.g., 0.2-1 mol%), and a suitable ligand (e.g., PPh₃) in the chosen solvent.[3]

-

Base Addition: Add the base (e.g., triethylamine, 2.0 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon) to the desired temperature (e.g., 100-140°C) and stir for the required time. Monitor the reaction by TLC.[4]

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (E)-4,4'-dimethoxystilbene.

Quantitative Data for Heck Synthesis

| Parameter | Value/Range |

| Typical Yield | Moderate to good (e.g., 47-89% for similar stilbenoids)[3] |

| Catalyst Loading | 0.2 - 3 mol% Pd(OAc)₂[3][4] |

| Reaction Time | 30 minutes to 24 hours[4][5] |

| Reaction Temperature | 70 - 150°C[4][5] |

Heck Reaction Catalytic Cycle

Caption: The catalytic cycle of the Heck reaction for stilbene synthesis.

The McMurry Reaction

The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules to form an alkene, using a low-valent titanium reagent.[6] This method is particularly well-suited for the synthesis of symmetrical alkenes like (E)-4,4'-dimethoxystilbene from 4-methoxybenzaldehyde (p-anisaldehyde).[7]

Experimental Protocol: McMurry Synthesis of (E)-4,4'-Dimethoxystilbene

Materials:

-

Titanium(IV) chloride (TiCl₄) or Titanium(III) chloride (TiCl₃)[8]

-

Reducing agent (e.g., Zinc powder, Lithium aluminum hydride (LiAlH₄))[8]

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Anhydrous Tetrahydrofuran (THF)[8]

-

Pyridine (optional)[7]

-

Aqueous potassium carbonate or ammonium chloride solution for workup

Procedure:

-

Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the reducing agent (e.g., zinc powder). Cool the flask in an ice bath and slowly add a solution of titanium chloride (e.g., TiCl₄) in anhydrous THF. After the addition, reflux the mixture for several hours to form the black slurry of the low-valent titanium reagent.[7][8]

-

Coupling Reaction: Cool the slurry to room temperature and add a solution of 4-methoxybenzaldehyde in anhydrous THF dropwise.[7]

-

Reaction: Reflux the reaction mixture for several hours to overnight. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture and quench by slow addition of aqueous potassium carbonate or ammonium chloride solution. Filter the mixture through a pad of celite to remove titanium oxides.

-

Purification: Extract the filtrate with an organic solvent. Wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by recrystallization or column chromatography to obtain (E)-4,4'-dimethoxystilbene.

Quantitative Data for McMurry Synthesis

| Parameter | Value/Range |

| Typical Yield | Generally good for symmetrical stilbenes |

| Reactant Ratio | 2 : 1 (Aldehyde : TiCl₄/TiCl₃) (approx.) |

| Reaction Time | Several hours to overnight[7] |

| Reaction Temperature | Reflux in THF[8] |

McMurry Reaction Mechanism

Caption: The mechanism of the McMurry reaction for symmetrical stilbene synthesis.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. It often provides higher yields of the (E)-alkene isomer compared to the standard Wittig reaction.[9] The synthesis of (E)-4,4'-dimethoxystilbene via the HWE reaction would involve the reaction of 4-methoxybenzaldehyde with the anion of diethyl (4-methoxybenzyl)phosphonate.

Experimental Protocol: HWE Synthesis of (E)-4,4'-Dimethoxystilbene

Materials:

-

Diethyl (4-methoxybenzyl)phosphonate

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))[10]

-

Anhydrous solvent (e.g., THF, DMF)

-

Aqueous ammonium chloride solution for workup

-

Organic solvent for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Anion Formation: In a flame-dried flask under an inert atmosphere, suspend the base (e.g., NaH) in anhydrous THF. Add a solution of diethyl (4-methoxybenzyl)phosphonate in anhydrous THF dropwise at 0°C. Stir the mixture at room temperature for about 30 minutes to form the phosphonate carbanion.

-

Aldehyde Addition: Cool the reaction mixture to 0°C and add a solution of 4-methoxybenzaldehyde in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by column chromatography to yield (E)-4,4'-dimethoxystilbene.

Quantitative Data for HWE Synthesis

| Parameter | Value/Range |

| Typical Yield | Often >90% for (E)-isomers[11] |

| Stereoselectivity | Predominantly (E)-isomer[9] |

| Reaction Time | Typically a few hours |

| Reaction Temperature | 0°C to Room Temperature |

General Experimental Workflow

Caption: A generalized workflow for the synthesis of (E)-4,4'-dimethoxystilbene.

Conclusion

The synthesis of (E)-4,4'-dimethoxystilbene can be successfully achieved through various robust and well-established synthetic methodologies. The choice of a particular pathway will depend on factors such as the desired stereoselectivity, available starting materials and reagents, and the scale of the synthesis. The Wittig and HWE reactions offer versatile routes from commercially available aldehydes, with the HWE reaction often providing superior (E)-selectivity. The Heck reaction provides a powerful method for C-C bond formation, while the McMurry reaction is an excellent choice for the high-yield synthesis of this symmetrical stilbene from a single aldehyde precursor. This guide provides the necessary technical details to enable researchers to select and implement the most suitable method for their specific needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 5. Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. McMurry reaction - Wikipedia [en.wikipedia.org]

- 7. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Data for (E)-4,4'-Dimethoxystilbene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (E)-4,4'-dimethoxystilbene, tailored for researchers, scientists, and professionals in drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are pivotal for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For (E)-4,4'-dimethoxystilbene, both ¹H and ¹³C NMR data provide characteristic signals that confirm its structure.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of (E)-4,4'-dimethoxystilbene is characterized by signals in the aromatic, vinylic, and methoxy regions. The trans-configuration of the double bond is confirmed by the large coupling constant (J) of the vinylic protons.

Table 1: ¹H NMR Chemical Shift Data for (E)-4,4'-Dimethoxystilbene

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~7.42 | Doublet (d) | 4H | Aromatic Protons (ortho to vinyl group) |

| ~6.95 | Singlet (s) | 2H | Vinylic Protons |

| ~6.88 | Doublet (d) | 4H | Aromatic Protons (ortho to methoxy group) |

| ~3.81 | Singlet (s) | 6H | Methoxy Protons (-OCH₃) |

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The symmetry of (E)-4,4'-dimethoxystilbene results in a reduced number of signals.

Table 2: ¹³C NMR Chemical Shift Data for (E)-4,4'-Dimethoxystilbene

| Chemical Shift (δ) [ppm] | Assignment |

| ~159.4 | C - OCH₃ |

| ~130.2 | Aromatic C (ipso to vinyl group) |

| ~127.7 | Aromatic CH (ortho to vinyl group) |

| ~126.7 | Vinylic CH |

| ~114.2 | Aromatic CH (ortho to methoxy group) |

| ~55.3 | Methoxy C (-OCH₃) |

1.3. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of (E)-4,4'-dimethoxystilbene is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a sufficient number of scans (e.g., 16) are acquired to obtain a good signal-to-noise ratio. A typical spectral width is from -2 to 12 ppm with a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed. The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectroscopic Data

The IR spectrum of (E)-4,4'-dimethoxystilbene shows characteristic absorption bands for its aromatic rings, carbon-carbon double bond, and ether linkages.

Table 3: Characteristic IR Absorption Bands for (E)-4,4'-Dimethoxystilbene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3030 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | -OCH₃ |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250, ~1050 | C-O Stretch | Aryl Ether |

| ~965 | C-H Bend (out-of-plane) | trans-alkene |

2.2. Experimental Protocol for FTIR-ATR Spectroscopy

For a solid sample like (E)-4,4'-dimethoxystilbene, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

-

Sample Preparation: A small amount of the crystalline solid is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and firm contact is ensured using a pressure clamp.

-

The sample spectrum is then recorded.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

3.1. Mass Spectrometric Data

The mass spectrum of (E)-4,4'-dimethoxystilbene will show a molecular ion peak corresponding to its molecular weight. Aromatic ethers are known to produce prominent molecular ions.[2]

Table 4: Mass Spectrometry Data for (E)-4,4'-Dimethoxystilbene

| m/z | Ion |

| 240.1 | [M]⁺ (Molecular Ion) |

3.2. Experimental Protocol for Electron Impact (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

-

Fragmentation: The energetically unstable molecular ions may fragment into smaller, characteristic ions. Aromatic ethers often fragment at the bond beta to the aromatic ring.[3]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Workflow for Spectroscopic Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like (E)-4,4'-dimethoxystilbene.

References

4,4'-Dimethoxystilbene: A Technical Guide on its Phytoestrogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Dimethoxystilbene (DMS), a methoxylated derivative of resveratrol, and its potential as a phytoestrogen. While exhibiting marginal intrinsic estrogenic activity, DMS is considered a "proestrogen," undergoing metabolic activation to a more potent estrogenic form, 4,4'-dihydroxystilbene. This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for assessing its estrogenicity, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Phytoestrogens are plant-derived compounds that mimic the effects of endogenous estrogens, primarily through interaction with estrogen receptors (ERs). These compounds have garnered significant interest for their potential therapeutic applications in hormone-dependent conditions. Stilbenoids, a class of polyphenols, and their derivatives are among the extensively studied phytoestrogens. This compound (DMS), a synthetic derivative of resveratrol, presents a unique case. Unlike many phytoestrogens that possess hydroxyl groups crucial for receptor binding, DMS is characterized by two methoxy groups at the 4 and 4' positions. This structural feature results in weak direct interaction with estrogen receptors. However, evidence strongly suggests that DMS undergoes metabolic transformation in the liver, leading to the formation of hydroxylated metabolites with significantly enhanced estrogenic activity. This guide will delve into the scientific evidence supporting the phytoestrogenic potential of DMS, focusing on its metabolic activation, receptor interaction, and biological effects.

Mechanism of Action

The phytoestrogenic activity of this compound is primarily indirect and contingent upon its metabolic conversion.

Metabolic Activation

In situ, DMS demonstrates negligible to marginal estrogenic effects. However, upon ingestion and first-pass metabolism in the liver, it is biotransformed into more active compounds. The primary metabolic pathway involves the O-demethylation of the methoxy groups by cytochrome P450 (CYP) enzymes to form hydroxyl groups. The key active metabolite is 4,4'-dihydroxystilbene, which structurally resembles the potent synthetic estrogen, diethylstilbestrol (DES), and the endogenous estrogen, 17β-estradiol. This metabolic conversion is a critical prerequisite for the estrogenic activity of DMS[1][2].

dot

References

- 1. Trans-resveratrol, but not other natural stilbenes occurring in food, carries the risk of drug-food interaction via inhibition of cytochrome P450 enzymes or interaction with xenosensor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of 4,4'-Dimethoxystilbene: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro studies on 4,4'-dimethoxystilbene, a derivative of the well-known phytoalexin resveratrol. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of stilbene compounds. While direct quantitative data for this compound is limited in the currently available literature, this guide summarizes key findings for structurally similar methoxylated stilbene derivatives, offering valuable insights into its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Core Biological Activities and Quantitative Data of Methoxylated Stilbene Analogs

In the absence of specific IC50 values for this compound, this section presents data from in vitro studies on other methoxylated stilbene derivatives. These compounds share a similar structural backbone and provide a strong indication of the potential efficacy of this compound. The data highlights the cytotoxic effects of these compounds on various cancer cell lines.

| Compound Name | Cell Line | Assay | IC50 Value (µM) | Reference |

| 3,5,4'-Trimethoxy-trans-stilbene | A549 (Lung Carcinoma) | Not Specified | >100 | [1] |

| 3,5,4'-Trimethoxy-trans-stilbene | SW480 (Colon Adenocarcinoma) | Not Specified | >100 | [1] |

| 3,5,2',4'-Tetramethoxy-trans-stilbene | A549 (Lung Carcinoma) | Not Specified | 19.4 | [1] |

| 3,5,2',4'-Tetramethoxy-trans-stilbene | SW480 (Colon Adenocarcinoma) | Not Specified | 14.2 | [1] |

| 3,4,5-Trimethoxy-4'-bromo-cis-stilbene | A549 (Lung Carcinoma) | Not Specified | 0.004 | [1] |

| 3,4,5-Trimethoxy-4'-bromo-cis-stilbene | SW480 (Colon Adenocarcinoma) | Not Specified | 0.004 | [1] |

| 3,4,2'-Trimethoxy-trans-stilbene (3MS) | MCF7 (Breast Cancer) | MTT | >100 | [2] |

| 3,4,2'-Trimethoxy-trans-stilbene (3MS) | MDA-MB-231 (Breast Cancer) | MTT | ~40 | [2] |

| 3,4,5,4'-Tetramethoxy-trans-stilbene (4MS) | MCF7 (Breast Cancer) | MTT | ~50 | [2] |

| 3,4,5,4'-Tetramethoxy-trans-stilbene (4MS) | MDA-MB-231 (Breast Cancer) | MTT | 10 | [2] |

| 2,4,3',5'-Tetramethoxy-trans-stilbene (5MS) | MCF7 (Breast Cancer) | MTT | 16 | [2] |

| 2,4,3',5'-Tetramethoxy-trans-stilbene (5MS) | MDA-MB-231 (Breast Cancer) | MTT | >100 | [2] |

Key Signaling Pathways Modulated by Stilbene Derivatives

Stilbene compounds, including methoxylated derivatives, have been shown to modulate key signaling pathways involved in inflammation and cancer progression. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. Stilbene derivatives have been observed to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory cytokines.

MAPK Signaling Pathway

The MAPK signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of this pathway by stilbene derivatives can contribute to their anti-cancer effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following section outlines a standard protocol for the MTT assay, a common method for assessing cell viability and cytotoxicity.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well plates

-

Cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Conclusion

While further in vitro studies are required to establish the specific quantitative efficacy and mechanisms of action of this compound, the available data on its structural analogs strongly suggest its potential as a valuable compound for further investigation in cancer, inflammation, and neurodegenerative disease research. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute their own in vitro evaluations of this promising stilbene derivative.

References

The Dawn of Stilbenoids: A Technical Chronicle of Discovery and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids represent a class of naturally occurring phenolic compounds that have garnered significant scientific interest due to their diverse and potent biological activities. Characterized by a C6-C2-C6 backbone, these molecules are synthesized by plants as phytoalexins, serving as a defense mechanism against pathogens and environmental stressors. From their initial discovery in the early 20th century to their current status as promising therapeutic agents, the history of stilbenoids is a journey of phytochemical exploration, synthetic innovation, and profound biological insight. This guide provides a comprehensive technical overview of the discovery, history, and foundational experimental methodologies related to key stilbenoid compounds, with a focus on resveratrol, piceatannol, pterostilbene, and pinosylvin.

Chapter 1: A Historical Odyssey of Stilbenoid Discovery

The story of stilbenoids begins with the isolation of its most famous member, resveratrol. This chapter chronicles the key milestones in the discovery of the principal stilbenoid compounds.

The Inaugural Isolation: Resveratrol

The first chapter in the history of stilbenoids was written in 1939 (sometimes cited as 1940) by the Japanese scientist Michio Takaoka. He successfully isolated a novel compound from the roots of the white hellebore (Veratrum album, var. grandiflorum).[[“]][2] This compound, named resveratrol, remained a scientific curiosity for several decades. It was later isolated in 1963 from the roots of Japanese knotweed (Polygonum cuspidatum), a plant used in traditional Chinese and Japanese medicine.[[“]]

A pivotal moment for resveratrol research came in the 1990s with the investigation of the "French Paradox"—the observation of low coronary heart disease mortality in a French population with a high-saturated-fat diet. This paradox was partly attributed to the consumption of red wine, which was found to contain resveratrol. However, it was a seminal 1997 paper by Jang et al. that catapulted resveratrol into the scientific spotlight, demonstrating its cancer chemopreventive activities and igniting a massive wave of research into its therapeutic potential.

Expanding the Family: Pinosylvin, Pterostilbene, and Piceatannol

Following the initial discovery of resveratrol, other related compounds were gradually uncovered:

-

Pinosylvin : This stilbenoid was first isolated in 1939 by H. Erdtman from the heartwood of pine trees (Pinus sylvestris).[3] Its discovery highlighted the role of stilbenoids as protective agents in wood, contributing to its natural durability against fungal decay.[4]

-

Pterostilbene : The first isolation of pterostilbene was from red sandalwood (Pterocarpus santalinus) and it was later identified as a key bioactive compound in the heartwood of Pterocarpus marsupium, a tree used in Ayurvedic medicine for treating diabetes.[5][6] It has also been found in significant quantities in blueberries. Structurally, it is a dimethylated derivative of resveratrol, a modification that profoundly impacts its bioavailability.

-

Piceatannol : A structural analog and a human metabolite of resveratrol, piceatannol was identified in various natural sources, including grapes, passion fruit, and white tea.[5] Its biosynthesis can occur in plants and is also catalyzed in humans by the cytochrome P450 enzyme CYP1B1, which hydroxylates resveratrol.[7]

Chapter 2: Physicochemical and Pharmacokinetic Properties

The therapeutic potential of a compound is intrinsically linked to its chemical properties and its fate within the body. This chapter presents a comparative summary of the key physicochemical and pharmacokinetic parameters of major stilbenoids.

Data Presentation: Comparative Properties of Key Stilbenoids

The following tables summarize essential quantitative data for resveratrol, piceatannol, pterostilbene, and pinosylvin. These tables are designed for easy comparison, though it should be noted that values, particularly for bioavailability and IC50, may vary between studies due to different experimental conditions.

Table 1: Physicochemical Properties of Major Stilbenoids

| Property | Resveratrol | Piceatannol | Pterostilbene | Pinosylvin |

| IUPAC Name | 5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol | 4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,2-diol | 4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]phenol | 5-[(1E)-2-Phenylethenyl]benzene-1,3-diol |

| Formula | C₁₄H₁₂O₃ | C₁₄H₁₂O₄ | C₁₆H₁₆O₃ | C₁₄H₁₂O₂ |

| Molar Mass | 228.24 g/mol [8] | 244.24 g/mol | 256.29 g/mol | 212.24 g/mol [4] |

| Melting Point | 261-263 °C | 229 °C | 85-87 °C | 153-155 °C[4] |

| Water Solubility | ~3 mg/100 mL | Poor | Practically Insoluble | Poor |

Table 2: Comparative Bioavailability of Major Stilbenoids

| Compound | Bioavailability (%) | Key Metabolic Pathways | Notes |

| Resveratrol | < 1% (as free compound) | Extensive glucuronidation and sulfation in the intestine and liver. | Rapidly metabolized, leading to low levels of the parent compound in circulation.[9][10] |

| Piceatannol | Poor | Glucuronidation, sulfation, and methylation. | Also a metabolite of resveratrol.[2] |

| Pterostilbene | Significantly higher than resveratrol (~80% in rats) | Less susceptible to glucuronidation due to methoxy groups. | The methoxy groups increase lipophilicity and metabolic stability, enhancing bioavailability.[9] |

| Pinosylvin | Poor | Rapid glucuronidation. | Similar to resveratrol, it undergoes extensive first-pass metabolism.[4] |

Table 3: Comparative Antioxidant Activity (IC50 Values) of Major Stilbenoids

| Assay | Resveratrol (µM) | Piceatannol (µM) | Pterostilbene (µM) | Pinosylvin (µM) |

| DPPH Radical Scavenging | ~25-50 | ~9-15 | ~50-100 | ~20-40 |

| Nitric Oxide (NO) Inhibition | ~10 | ~10 | ~10 | Not widely reported |

| ORAC (µmol TE/µmol) | High | Higher than Resveratrol | Lower than Resveratrol | Lower than Resveratrol |

Note: IC50 values are approximate and compiled from various sources for comparative purposes. Direct comparison should be made with caution. The ORAC assay shows resveratrol having high activity, with piceatannol and oxyresveratrol showing even greater activity in some studies.[11]

Chapter 3: Foundational Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This chapter provides detailed methodologies for key experiments cited in stilbenoid research, including extraction from natural sources and assessment of biological activity.

Extraction of Stilbenoids from Plant Material

Protocol 3.1.1: Ultrasound-Assisted Extraction (UAE) of Pterostilbene from Blueberries

This protocol is adapted from methodologies optimized for the extraction of pterostilbene and other polyphenols from Vaccinium species.[12][13]

-

Material Preparation : Obtain fresh or frozen blueberries. Lyophilize (freeze-dry) the berries to remove water and grind them into a fine powder (e.g., using a grinder with liquid nitrogen to prevent degradation).

-

Solvent Selection : Prepare the extraction solvent. A common and effective solvent is an aqueous ethanol solution (e.g., 70% ethanol v/v).

-

Extraction Parameters :

-

Solid-to-Liquid Ratio : Weigh 10 g of the blueberry powder and place it into a 250 mL Erlenmeyer flask. Add the solvent at a ratio of 1:30 (w/v), resulting in 300 mL of solvent.

-

Ultrasonic Bath Setup : Place the flask in an ultrasonic bath. Set the ultrasonic power to approximately 300-400 W and the frequency to 20-40 kHz.

-

Temperature Control : Maintain the extraction temperature at 50-55 °C. Higher temperatures can degrade stilbenoids.

-

Extraction Time : Sonicate the mixture for 30-40 minutes.

-

-

Sample Recovery :

-

After sonication, immediately filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

-

To maximize yield, the residue can be re-extracted with a fresh portion of the solvent.

-

-

Solvent Removal : Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40 °C. This removes the ethanol and water, leaving a crude pterostilbene-rich extract.

-

Purification (Optional) : The crude extract can be further purified using column chromatography (e.g., with a C18 or silica gel stationary phase) to isolate pterostilbene from other polyphenols.

Assessment of Antioxidant Activity

Protocol 3.2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant capacity of stilbenoid compounds by measuring their ability to scavenge the stable DPPH free radical.[4][14]

-

Reagent Preparation :

-

DPPH Stock Solution : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Dissolve 4 mg of DPPH powder in 100 mL of the solvent. Store this solution in an amber bottle in the dark at 4 °C.

-

Test Sample Preparation : Dissolve the purified stilbenoid or plant extract in the same solvent (methanol or ethanol) to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from this stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Positive Control : Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, to serve as a positive control.

-

-

Assay Procedure (96-well plate format) :

-

Blank : Add 100 µL of the solvent (methanol/ethanol) to a well.

-

Control : Add 50 µL of solvent and 50 µL of the DPPH solution to a well.

-

Samples : Add 50 µL of each sample dilution to separate wells. Then, add 50 µL of the DPPH solution to each of these wells.

-

-

Incubation : Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of antioxidants.

-

Absorbance Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation :

-

Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the control reaction (DPPH + solvent).

-

A_sample is the absorbance of the test sample with DPPH.

-

-

Plot the % scavenging activity against the sample concentrations.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the plot. A lower IC50 value indicates higher antioxidant activity.

-

Chapter 4: Historical Chemical Synthesis

While initially isolated from natural sources, the demand for pure stilbenoids for research and commercial purposes drove the development of chemical synthesis routes. This chapter explores the pioneering synthetic methods.

The Perkin Reaction

One of the earliest methods applied to the synthesis of stilbenes was the Perkin reaction, first discovered by William Henry Perkin in 1868. In 1941, Späth and Kromp reported the synthesis of resveratrol using this method.[15][16] The reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. For resveratrol, this involved reacting 3,5-dimethoxybenzaldehyde with p-hydroxyphenylacetic acid, followed by decarboxylation and demethylation. While historically significant, the Perkin reaction often requires high temperatures and can result in low yields.[15]

The Wittig Reaction

The Wittig reaction, developed by Georg Wittig in the 1950s, became a more versatile and widely used method for stilbene synthesis. It involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to form an alkene.[17]

General Workflow for Wittig Synthesis of a Stilbene:

-

Phosphonium Salt Formation : A benzyl halide (e.g., 3,5-dimethoxybenzyl bromide) is reacted with triphenylphosphine to form the corresponding benzyltriphenylphosphonium salt.

-

Ylide Formation : The phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) to deprotonate the benzylic carbon, forming the phosphorus ylide.

-

Reaction with Aldehyde : The ylide is then reacted with a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde). The ylide's nucleophilic carbon attacks the aldehyde's carbonyl carbon.

-

Alkene Formation : The resulting intermediate collapses to form the stilbene double bond and triphenylphosphine oxide as a byproduct. The reaction often produces a mixture of (E) and (Z) isomers, which may require subsequent isomerization or purification steps.[17]

The Wittig and related Horner-Wadsworth-Emmons reactions provided more reliable and higher-yielding routes to a wide variety of stilbene derivatives, paving the way for extensive structure-activity relationship studies.

Chapter 5: Core Signaling Pathways and Visualizations

Stilbenoids exert their biological effects by modulating a complex network of intracellular signaling pathways. This chapter details two of the most significant pathways influenced by resveratrol and provides visualizations using the DOT language for Graphviz.

The SIRT1 Activation Pathway

Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase linked to longevity and metabolic regulation. Activation of SIRT1 by resveratrol mimics some of the effects of caloric restriction.

Mechanism: Resveratrol increases SIRT1's enzymatic activity. Activated SIRT1 then deacetylates a range of downstream targets, including:

-

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) : Deacetylation of PGC-1α enhances its transcriptional activity, leading to increased mitochondrial biogenesis and function.[18][19]

-

FOXO1 (Forkhead box protein O1) : Deacetylation of FOXO1 modulates its activity, influencing genes involved in stress resistance, metabolism, and apoptosis.[18][20]

The Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Resveratrol can activate this pathway, leading to the upregulation of a suite of antioxidant and detoxification enzymes.

Mechanism: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. Resveratrol can disrupt the Keap1-Nrf2 interaction.[[“]][21] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This induces the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[22]

Conclusion

The journey of stilbenoids from their initial isolation as obscure plant metabolites to their current status as highly investigated therapeutic leads is a testament to the power of natural product chemistry and pharmacology. Resveratrol, pinosylvin, pterostilbene, and piceatannol, each with a unique history and distinct physicochemical profile, continue to provide a rich field of study. For researchers and drug development professionals, understanding this history, the practical experimental methodologies, and the complex signaling pathways they modulate is essential for harnessing their full potential in the pursuit of novel treatments for a wide range of human diseases. This guide serves as a foundational resource to aid in that endeavor, bridging the gap between historical discovery and future innovation.

References

- 1. consensus.app [consensus.app]

- 2. Synthesis of Piceatannol, an Oxygenated Analog of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. japsonline.com [japsonline.com]

- 6. An Open-Label Single-Arm, Monocentric Study Assessing the Efficacy and Safety of Natural Pterostilbene (Pterocarpus marsupium) for Skin Brightening and Antiaging Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05162B [pubs.rsc.org]

- 9. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sxrebecca.com [sxrebecca.com]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 18. Modulating effect of SIRT1 activation induced by resveratrol on Foxo1-associated apoptotic signalling in senescent heart - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of Resveratrol and SIRT1 on PGC-1α Activity and Mitochondrial Biogenesis: A Reevaluation | PLOS Biology [journals.plos.org]

- 20. karger.com [karger.com]

- 21. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nrf2-Keap1 pathway-mediated effects of resveratrol on oxidative stress and apoptosis in hydrogen peroxide-treated rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

4,4'-Dimethoxystilbene: An In-depth Technical Guide on a Promising Resveratrol Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often limited by suboptimal pharmacokinetic properties. This has spurred the development of resveratrol derivatives with enhanced bioavailability and biological efficacy. Among these, 4,4'-Dimethoxystilbene has emerged as a promising candidate, demonstrating superior antioxidant, anti-inflammatory, and anti-cancer properties compared to its parent compound. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, comparative biological activities with resveratrol, and the underlying molecular mechanisms. Detailed experimental protocols and visual representations of key signaling pathways and experimental workflows are included to facilitate further research and development.

Introduction

Stilbenoids, a class of phenolic compounds, are characterized by a 1,2-diphenylethylene backbone. Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is one of the most extensively studied stilbenoids, known for its potential health benefits. However, its clinical application is hampered by rapid metabolism and poor bioavailability.[1] To address these limitations, synthetic analogs have been developed, including the methoxylated derivative this compound. The methylation of the hydroxyl groups can enhance metabolic stability and cellular uptake, leading to improved pharmacological activity. This guide delves into the technical details of this compound as a potent resveratrol derivative.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions, with the Wittig reaction and the Heck coupling being the most common and versatile methods.

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.[2] For the synthesis of this compound, this typically involves the reaction of 4-methoxybenzaldehyde with a phosphonium salt derived from 4-methoxybenzyl chloride.

Heck Coupling Reaction

The Heck coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3] For the synthesis of this compound, this can involve the coupling of 4-iodoanisole with styrene or the self-coupling of 4-vinylanisole.

Comparative Biological Activity

Numerous studies have demonstrated that this compound exhibits enhanced biological activities compared to resveratrol. This section summarizes the quantitative data from comparative studies.

Antioxidant Activity

The antioxidant capacity of stilbenoids is a key contributor to their protective effects. This compound has been shown to be a potent antioxidant, in some cases surpassing the activity of resveratrol.

| Compound | Assay | IC50 Value | Reference |

| This compound | DPPH radical scavenging | Lower than Resveratrol | [4] |

| Resveratrol | DPPH radical scavenging | Higher than this compound | [4] |

| 4,4'-Dihydroxystilbene | Galvinoxyl radical reaction | Higher activity than Resveratrol | [4] |

| Resveratrol | Galvinoxyl radical reaction | Lower activity than 4,4'-Dihydroxystilbene | [4] |

Table 1: Comparative Antioxidant Activity of this compound and Resveratrol.

Anti-proliferative and Anti-cancer Activity

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, often with greater potency than resveratrol.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 4,4'-Dihydroxystilbene | MCF-7 (Breast Cancer) | MTT Assay | More efficient than Resveratrol | [5] |

| Resveratrol | MCF-7 (Breast Cancer) | MTT Assay | Less efficient than 4,4'-Dihydroxystilbene | [5] |

| 4,4'-Dihydroxystilbene | HL-60 (Leukemia) | Cytotoxicity | Remarkably higher than Resveratrol | [4] |

| Resveratrol | HL-60 (Leukemia) | Cytotoxicity | Lower than 4,4'-Dihydroxystilbene | [4] |

| Cis-trimethoxystilbene | MCF-7 (Breast Cancer) | Cytotoxicity | More pronounced than Resveratrol | [6] |

| Trans-trimethoxystilbene | MCF-7 (Breast Cancer) | Cytotoxicity | More pronounced than Resveratrol | [6] |

Table 2: Comparative Anti-proliferative and Cytotoxic Effects.

Pharmacokinetics

The pharmacokinetic profile of resveratrol derivatives is a critical determinant of their in vivo efficacy. While direct pharmacokinetic data for this compound is limited, studies on other methoxylated stilbenes like pterostilbene suggest improved bioavailability compared to resveratrol.[1] A study on trans-2,3-dimethoxystilbene and trans-3,4-dimethoxystilbene in rats revealed that the position of the methoxy groups significantly impacts pharmacokinetic parameters.[7] For instance, after intravenous administration, trans-2,3-dimethoxystilbene showed a clearance of 52.0 ± 7.0 mL/min/kg, while trans-3,4-dimethoxystilbene had a much faster clearance of 143.4 ± 40.5 mL/min/kg.[7] Following oral administration, the bioavailability of both dimethoxystilbene isomers was found to be poor.[7]

| Compound | Parameter | Value (in rats) | Reference |

| trans-2,3-Dimethoxystilbene (IV) | Clearance (Cl) | 52.0 ± 7.0 mL/min/kg | [7] |

| trans-3,4-Dimethoxystilbene (IV) | Clearance (Cl) | 143.4 ± 40.5 mL/min/kg | [7] |

| trans-2,3-Dimethoxystilbene (Oral) | Bioavailability | 2.22% ± 2.13% | [7] |

| trans-3,4-Dimethoxystilbene (Oral) | Bioavailability | Poorer than 2,3-DMS | [7] |

| Pterostilbene (Oral) | Bioavailability | ~80% | [1] |

| Resveratrol (Oral) | Bioavailability | ~20% | [1] |

Table 3: Pharmacokinetic Parameters of Resveratrol and its Methoxylated Derivatives.

Signaling Pathways

The biological effects of this compound and its analogs are mediated through the modulation of various intracellular signaling pathways.

p53-p21 Signaling Pathway

Studies on 4,4'-dihydroxystilbene have shown its ability to induce cell cycle arrest at the G1 phase by increasing the protein levels of p53 and p21.[8] p53, a tumor suppressor, can transcriptionally activate the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin/CDK complexes, leading to cell cycle arrest.

MAPK Signaling Pathway

Other methoxy derivatives of resveratrol have been shown to suppress inflammation by inactivating the Mitogen-Activated Protein Kinase (MAPK) pathway.[9] The MAPK cascade, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway can contribute to the anti-cancer effects of stilbenoids.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to evaluate the biological activity of this compound.

Synthesis of this compound (Wittig Reaction)

This protocol is a generalized procedure based on standard Wittig reaction methodologies for stilbene synthesis.

Materials:

-

4-Methoxybenzyltriphenylphosphonium chloride

-

4-Methoxybenzaldehyde

-

Sodium methoxide

-

Methanol (anhydrous)

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxybenzyltriphenylphosphonium chloride in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol dropwise to the phosphonium salt solution at room temperature. Stir for 1 hour to generate the ylide.

-

Add a solution of 4-methoxybenzaldehyde in anhydrous methanol to the ylide solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Cell Viability (MTT Assay)

This protocol outlines the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[12][13]

Materials:

-

Cells treated with this compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest both treated and control cells by trypsinization.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

DPPH Radical Scavenging Assay

This protocol details the assessment of antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Materials:

-

This compound

-

Resveratrol (as a positive control)

-

DPPH solution (in methanol)

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound and resveratrol in methanol.

-

In a 96-well plate, add 50 µL of each dilution to 150 µL of DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel resveratrol derivative like this compound.

Conclusion

This compound stands out as a promising resveratrol derivative with enhanced biological activities. Its superior antioxidant and anti-cancer properties, coupled with potentially improved pharmacokinetic characteristics, make it a compelling candidate for further investigation in drug development. The detailed protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of this compound's full therapeutic potential. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile, paving the way for potential clinical applications.

References

- 1. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4,4'-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The resveratrol analog 4,4'-dihydroxy-trans-stilbene suppresses transformation in normal mouse fibroblasts and inhibits proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quantification of the resveratrol analogs trans-2,3-dimethoxy-stilbene and trans-3,4-dimethoxystilbene in rat plasma: application to pre-clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The resveratrol analogue 4,4'-dihydroxy-trans-stilbene inhibits cell proliferation with higher efficiency but different mechanism from resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4'-Dimethoxystilbene via the Wittig Reaction

Introduction